1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol
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Overview
Description
1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of the benzothiazole ring, followed by the introduction of the pyrazole moiety and the chlorophenyl group through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. This might include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to higher yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce various functional groups into the compound.
Scientific Research Applications
1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol: Similar structure but without the chlorine atom.
1-(1,3-benzothiazol-2-yl)-3-(4-methylphenyl)-1H-pyrazol-5-ol: Similar structure with a methyl group instead of chlorine.
Uniqueness
1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3OS/c17-11-7-5-10(6-8-11)13-9-15(21)20(19-13)16-18-12-3-1-2-4-14(12)22-16/h1-9,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMOAUDIKGFHAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C(=O)C=C(N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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